An In-depth Technical Guide to 1,2-Epoxyoctane: Properties, Synthesis, Reactivity, and Analysis
An In-depth Technical Guide to 1,2-Epoxyoctane: Properties, Synthesis, Reactivity, and Analysis
Introduction
1,2-Epoxyoctane, also known as 1-octene oxide or hexyloxirane, is a versatile and highly reactive organic compound. As a terminal epoxide, it serves as a crucial building block and intermediate in a wide array of chemical transformations. Its significance stems from the strained three-membered oxirane ring, which is susceptible to nucleophilic attack, enabling the facile introduction of a 1,2-difunctionalized octyl chain. This reactivity profile makes it an invaluable precursor in the synthesis of polyether polyols, surfactants, specialty solvents, and as a reactive diluent in epoxy resin formulations.[1]
This guide is designed for researchers, scientists, and professionals in drug development and materials science. It provides a comprehensive exploration of the core physicochemical properties, synthetic methodologies, characteristic reactivity, and analytical protocols pertinent to 1,2-Epoxyoctane. The content herein is structured to deliver not just procedural steps but also the underlying mechanistic principles, ensuring a deeper understanding of this important chemical entity.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and spectroscopic characteristics is fundamental to its application in research and development.
Physical and Chemical Properties
The key physical and chemical identifiers for 1,2-Epoxyoctane are summarized in the table below. This data is essential for reaction setup, purification, and safety considerations.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₆O | |
| Molecular Weight | 128.21 g/mol | [2] |
| CAS Number | 2984-50-1 | [2] |
| Appearance | Colorless liquid | [2][3] |
| Boiling Point | 167-169.5 °C (at 760 mmHg) | |
| 62.5-64 °C (at 17 mmHg) | [2][4] | |
| Density | 0.839 g/mL at 25 °C | [2] |
| 0.835 g/mL at 20 °C | [4] | |
| Refractive Index (n²⁰/D) | 1.420 | [2] |
| Flash Point | 37 °C (98.6 °F) - closed cup | [2] |
| Solubility | Slightly soluble in water (0.67 g/L at 25 °C). Soluble in ethers and benzene. | [1][4] |
| InChI Key | NJWSNNWLBMSXQR-UHFFFAOYSA-N | [2] |
| SMILES | CCCCCCC1CO1 | [2] |
Spectroscopic Data
Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. The following sections detail the expected spectral features of 1,2-Epoxyoctane.
The proton NMR spectrum is a primary tool for structural elucidation. The signals corresponding to the protons on the epoxide ring are particularly diagnostic, appearing at a characteristic upfield chemical shift.
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| -CH₂- (ring) | ~2.4 - 2.5 | m | 1H |
| -CH- (ring) | ~2.7 - 2.8 | m | 1H |
| -CH₂- (adjacent to ring) | ~1.4 - 1.6 | m | 2H |
| -(CH₂)₄- | ~1.2 - 1.4 | m | 8H |
| -CH₃ | ~0.9 | t | 3H |
Note: Spectra are typically recorded in CDCl₃. Chemical shifts can vary slightly based on solvent and spectrometer frequency.
The ¹³C NMR spectrum complements the ¹H NMR data, confirming the carbon framework.
| Carbon Assignment | Chemical Shift (ppm) |
| -CH₂- (ring) | ~47.1 |
| -CH- (ring) | ~52.4 |
| -CH₂- (adjacent to ring) | ~32.6 |
| -(CH₂)₄- | ~31.8, 29.2, 25.9, 22.6 |
| -CH₃ | ~14.1 |
IR spectroscopy is used to identify the presence of key functional groups. For epoxides, the C-O stretching frequencies of the ring are characteristic.
| Functional Group | Absorption Range (cm⁻¹) | Description |
| C-H Stretch (Alkyl) | 2850 - 3000 | Strong |
| C-O Stretch (Epoxide Ring) | 1250 (asymmetric), 820-950 (symmetric) | Moderate to Strong |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| Feature | m/z Value | Description |
| Molecular Ion (M⁺) | 128 | Corresponds to the molecular weight of C₈H₁₆O. |
| Key Fragments | 57, 71 | Common fragments resulting from the cleavage of the alkyl chain. |
Synthesis of 1,2-Epoxyoctane
The synthesis of 1,2-Epoxyoctane is most commonly achieved through the epoxidation of its corresponding alkene, 1-octene. Both chemical and biocatalytic methods have been effectively employed.
Chemical Synthesis: Epoxidation of 1-Octene
The reaction of an alkene with a peroxy acid is a reliable and widely used method for preparing epoxides. Meta-chloroperoxybenzoic acid (m-CPBA) is a common choice due to its commercial availability and relative stability. The reaction proceeds via a concerted mechanism, often referred to as the "Butterfly mechanism," where the peroxy acid delivers an oxygen atom to the double bond.
Caption: General workflow for the chemical synthesis of 1,2-Epoxyoctane.
Experimental Protocol: Synthesis via m-CPBA Epoxidation
Causality: This protocol utilizes dichloromethane as a solvent due to its inertness and ability to dissolve both the nonpolar alkene and the more polar m-CPBA. The reaction is typically run at or below room temperature to control the exothermic nature of the epoxidation and minimize potential side reactions. A subsequent basic wash is crucial to remove the acidic byproduct, m-chlorobenzoic acid, and any unreacted peroxy acid.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-octene (1.0 eq.) in dichloromethane (DCM).
-
Reagent Addition: Cool the solution in an ice bath. Add m-CPBA (approx. 77% purity, 1.1 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, dilute the reaction mixture with additional DCM. Wash the organic layer sequentially with a 10% sodium sulfite solution (to quench excess peroxide), saturated sodium bicarbonate solution (to remove acidic byproduct), and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure 1,2-Epoxyoctane.
Biocatalytic Synthesis: Enzymatic Epoxidation
An alternative, "green" approach involves the use of microorganisms. Pseudomonas oleovorans, a bacterium, possesses an enzyme system capable of converting terminal alkenes into their corresponding epoxides.[5][6] This method is notable for its high selectivity and operation under mild, aqueous conditions.
Caption: Biocatalytic synthesis of 1,2-Epoxyoctane using P. oleovorans.
Field Insight: While elegant, biocatalytic methods often face challenges in scalability and product isolation compared to traditional chemical synthesis. However, for the synthesis of chiral epoxides, enzymatic routes can offer superior enantioselectivity that is difficult to achieve with simple chemical oxidants. The kinetics of this enzymatic formation have been studied, showing that the reaction occurs concurrently with the exponential growth of the cells when 1-octene is in excess.[5]
Chemical Reactivity and Mechanisms
The reactivity of 1,2-Epoxyoctane is dominated by the strain of the three-membered ring, which provides a strong thermodynamic driving force for ring-opening reactions. These reactions can be catalyzed by either acid or base, with the catalyst dictating the regioselectivity of nucleophilic attack.
Acid-Catalyzed Ring-Opening
Under acidic conditions, the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack.[7] This protonation creates a more potent electrophile. The nucleophile then attacks one of the ring carbons. For a terminal epoxide like 1,2-Epoxyoctane, the attack preferentially occurs at the more substituted carbon (C2), as this carbon can better stabilize the partial positive charge that develops in the Sₙ1-like transition state. The result is a trans-1,2-disubstituted product.
Caption: Mechanism of acid-catalyzed ring-opening of 1,2-Epoxyoctane.
Base-Catalyzed Ring-Opening
In the presence of a strong, non-hindered base (e.g., hydroxide, alkoxide), the ring-opening proceeds via a classic Sₙ2 mechanism.[7] The nucleophile directly attacks one of the epoxide carbons. Due to steric hindrance from the hexyl group, the attack occurs at the less substituted, terminal carbon (C1). This regioselectivity is a hallmark of base-catalyzed openings of terminal epoxides. The reaction also results in a trans configuration of the substituents.
Caption: Mechanism of base-catalyzed ring-opening of 1,2-Epoxyoctane.
Lewis Acid-Catalyzed Ring-Opening
Lewis acids, such as the highly effective tris(pentafluorophenyl)borane (B(C₆F₅)₃), can also catalyze ring-opening. These reactions are of significant industrial relevance, particularly in polymerization processes. Interestingly, the mechanism can be complex and highly sensitive to reaction conditions, such as the presence of water.[8][9] Studies have shown that even trace amounts of water can mediate the catalytic cycle, operating in parallel with the conventional Lewis acid pathway and influencing both reactivity and regioselectivity.[8][9] At low water levels (<500 ppm), the conventional Lewis acid pathway dominates, but as water content increases, a water-mediated mechanism can account for a significant portion of the reaction flux.[9]
Handling, Purification, and Analysis
Proper handling, purification, and analysis are critical for ensuring safety, obtaining reliable experimental results, and meeting quality standards.
Safety and Handling
1,2-Epoxyoctane is a flammable liquid and should be handled with appropriate precautions.[2] It is also classified as a skin and eye irritant and may cause respiratory irritation.[2]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, and chemical-resistant gloves.[2][10] Work in a well-ventilated fume hood.
-
Handling: Ground and bond containers when transferring material to prevent static discharge.[10][11] Use spark-proof tools and explosion-proof equipment.[10][11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[2][10][11] Recommended storage temperature is 2-8°C.[2] Keep away from sources of ignition, strong acids, bases, and oxidizing agents.
Purification Protocol: Vacuum Distillation
Causality: Vacuum distillation is the preferred method for purifying 1,2-Epoxyoctane due to its relatively high boiling point at atmospheric pressure. Lowering the pressure reduces the boiling point, which prevents thermal decomposition or polymerization that might occur at higher temperatures.
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.
-
Charging the Flask: Charge the distillation flask with the crude 1,2-Epoxyoctane. Add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point for the given pressure (e.g., 62-64 °C at 17 mmHg).[4]
-
Shutdown: Once the distillation is complete, cool the system before releasing the vacuum.
Analytical Methods for Quality Control
A combination of techniques is used to confirm the identity and purity of 1,2-Epoxyoctane.
Caption: Analytical workflow for the quality control of 1,2-Epoxyoctane.
Experimental Protocol: Purity Determination by Gas Chromatography (GC)
Self-Validation: This GC protocol is self-validating as purity is determined by the relative peak area of the analyte compared to the total area of all observed peaks. The use of a Flame Ionization Detector (FID) provides a response that is proportional to the mass of carbon, making it suitable for purity assessment of organic compounds without requiring individual response factors for minor impurities.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column (e.g., DB-5 or equivalent).
-
Sample Preparation: Prepare a dilute solution of 1,2-Epoxyoctane (e.g., 1 µL in 1 mL of dichloromethane).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Carrier Gas: Helium
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.
-
-
Injection: Inject 1 µL of the prepared sample.
-
Analysis: The purity is calculated by dividing the peak area of 1,2-Epoxyoctane by the total area of all peaks in the chromatogram.
Applications in Synthesis
1,2-Epoxyoctane is a valuable C8 building block. Its ability to undergo regioselective ring-opening makes it a key starting material for:
-
Polyether Polyols: The catalyzed ring-opening polymerization of epoxides is a cornerstone of the polyurethane industry.
-
Surfactants and Emulsifiers: Reaction with alcohols or amines can introduce a hydrophilic head group to the hydrophobic octyl chain.
-
Fine Chemicals: It serves as an intermediate for the synthesis of more complex molecules in the pharmaceutical and fragrance industries.
Conclusion
1,2-Epoxyoctane is a fundamental chemical intermediate whose utility is defined by the predictable and versatile reactivity of its epoxide ring. A comprehensive grasp of its physical properties, synthetic routes, reaction mechanisms, and analytical methods is essential for its effective and safe use in both academic research and industrial manufacturing. The insights and protocols provided in this guide serve as a robust foundation for professionals working with this important compound.
References
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Mechanism of regioselective ring-opening reactions of 1,2-epoxyoctane catalyzed by tris(pentafluorophenyl)borane: a combined experimental, DFT, and microkinetic study. ResearchGate. [Link]
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Strong influence of the nucleophile on the rate and selectivity of 1,2- epoxyoctane ring-opening catalyzed by tris(pentafluorophenyl)borane. AIChE. [Link]
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Material Safety Data Sheet - 1,2-Epoxyoctane, 96%. Cole-Parmer. [Link]
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Mechanism of Regioselective Ring-Opening Reactions of 1,2-Epoxyoctane Catalyzed by Tris(pentafluorophenyl)borane: A Combined Experimental, Density Functional Theory, and Microkinetic Study. ACS Catalysis. [Link]
-
Enzymatic epoxidation: synthesis of 7,8-epoxy-1-octene, 1,2-7,8-diepoxyoctane, and 1,2-Epoxyoctane by Pseudomonas oleovorans. PubMed. [Link]
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18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]
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Synthesis of 1,2-Epoxyoctane by Pseudomonas oleovorans During Growth in a Two-Phase System Containing High Concentrations of 1-Octene. NIH. [Link]
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